molecular formula C10H11ClO B13584072 Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- CAS No. 61503-39-7

Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-

Cat. No.: B13584072
CAS No.: 61503-39-7
M. Wt: 182.64 g/mol
InChI Key: LTAWOYTYUSRDPX-UHFFFAOYSA-N
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Description

1-(3-Chloroprop-1-en-2-yl)-4-methoxybenzene is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, featuring a methoxy group (-OCH3) and a chloropropenyl group (-CH2CH=CHCl) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloroprop-1-en-2-yl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by an elimination reaction to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloroprop-1-en-2-yl)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloropropenyl group can be reduced to form a propyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed:

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 1-(3-propyl)-4-methoxybenzene.

    Substitution: 1-(3-azidoprop-1-en-2-yl)-4-methoxybenzene or 1-(3-thioprop-1-en-2-yl)-4-methoxybenzene.

Scientific Research Applications

1-(3-Chloroprop-1-en-2-yl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-chloroprop-1-en-2-yl)-4-methoxybenzene depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation pathways.

Comparison with Similar Compounds

    1-(3-chloroprop-1-en-2-yl)benzene: Lacks the methoxy group, which may affect its reactivity and applications.

    4-methoxybenzyl chloride: Lacks the propenyl group, leading to different chemical properties and uses.

    1-(3-bromoprop-1-en-2-yl)-4-methoxybenzene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.

Uniqueness: 1-(3-Chloroprop-1-en-2-yl)-4-methoxybenzene is unique due to the presence of both the methoxy and chloropropenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and exploration of various biological activities.

Properties

CAS No.

61503-39-7

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-(3-chloroprop-1-en-2-yl)-4-methoxybenzene

InChI

InChI=1S/C10H11ClO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3

InChI Key

LTAWOYTYUSRDPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)CCl

Origin of Product

United States

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